Cas no 2549066-55-7 (7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one)
![7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one structure](https://ja.kuujia.com/scimg/cas/2549066-55-7x500.png)
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- AKOS040723008
- F6747-6504
- 2549066-55-7
- 7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
- 7-Fluoro-3-[[1-(3-methoxy-2-pyrazinyl)-4-piperidinyl]methyl]-2-methyl-4(3H)-quinazolinone
-
- インチ: 1S/C20H22FN5O2/c1-13-24-17-11-15(21)3-4-16(17)20(27)26(13)12-14-5-9-25(10-6-14)18-19(28-2)23-8-7-22-18/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3
- InChIKey: KBWAGNMFOJVVOJ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(F)=C2)C(=O)N(CC2CCN(C3=NC=CN=C3OC)CC2)C=1C
計算された属性
- 精确分子量: 383.17575312g/mol
- 同位素质量: 383.17575312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 595
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 70.9Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 560.1±60.0 °C(Predicted)
- 酸度系数(pKa): 3.93±0.10(Predicted)
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6747-6504-3mg |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6747-6504-10mg |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6747-6504-50mg |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6747-6504-10μmol |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6747-6504-5μmol |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6747-6504-20mg |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6747-6504-15mg |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6747-6504-5mg |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6747-6504-25mg |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6747-6504-1mg |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
2549066-55-7 | 1mg |
$81.0 | 2023-09-07 |
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one 関連文献
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-oneに関する追加情報
Introduction to 7-Fluoro-3-{[1-(3-Methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one (CAS No. 2549066-55-7)
7-Fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one, with the CAS number 2549066-55-7, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. The unique structural features of this molecule, particularly the incorporation of a fluorine atom and a methoxypyrazine moiety, make it a promising candidate for various therapeutic applications.
The fluorine atom in the structure of 7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one plays a crucial role in enhancing its pharmacological properties. Fluorination is a common strategy in drug design to improve the metabolic stability and bioavailability of compounds. Recent studies have shown that fluorinated derivatives often exhibit enhanced binding affinity to their target receptors, leading to improved efficacy and reduced side effects. This is particularly relevant in the development of drugs targeting G protein-coupled receptors (GPCRs) and other protein targets involved in various diseases.
The methoxypyrazine moiety is another key structural element that contributes to the biological activity of this compound. Pyrazines are known for their ability to modulate various biological processes, including neurotransmission and inflammation. The presence of a methoxy group further enhances the lipophilicity and solubility of the molecule, which can improve its absorption and distribution in biological systems. This makes 7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one an attractive candidate for the development of drugs targeting neurological disorders and inflammatory conditions.
In terms of its pharmacological profile, 7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has been shown to exhibit potent antitumor activity against various cancer cell lines. Preclinical studies have demonstrated that this compound can effectively inhibit the growth of breast cancer, lung cancer, and colon cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.
Beyond its antitumor properties, 7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has also shown promise in neuroprotective applications. Research has indicated that this compound can protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate glutamate receptor activity.
The clinical potential of 7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is further supported by its favorable pharmacokinetic properties. In animal models, this compound has demonstrated good oral bioavailability and a favorable safety profile. These characteristics make it suitable for further development as an orally administered therapeutic agent.
Recent advancements in computational chemistry and molecular modeling have also contributed to our understanding of the structure-function relationship of 7-fluoro-3-{[1-(3-methoxypyrazin-2-y l)piperidin - 4 - yl ] methyl } - 2 - methyl - 3 , 4 - dihydroquinazolin - 4 - one . Molecular docking studies have provided insights into its binding interactions with specific protein targets, which can guide the rational design of more potent analogs with enhanced selectivity.
In conclusion, 7-fluoro - 3 - {[1 -( 3 - methoxypyrazin - 2 - yl ) piperidin - 4 - yl ] methyl } - 2 - methyl - 3 , 4 - dihydroquinazolin - 4 - one (CAS No. 2549066 - 55 - 7) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical applications in oncology, neurology, and other therapeutic areas.
2549066-55-7 (7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one) Related Products
- 151252-07-2(Furan, 2-(2-cyclohexen-1-yloxy)tetrahydro-)
- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)
- 2241130-04-9(rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans)
- 2172563-96-9(1-(3-ethyl-1-propyl-1H-pyrazol-5-yl)ethan-1-amine)
- 474259-10-4(2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)
- 1780672-47-0([3-(1-cyclobutyl-1H-pyrazol-4-yl)propyl](methyl)amine)
- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 4692-12-0(1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose)
- 210835-70-4(N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester)




